1-((Tetrahydrofuran-2-yl)methyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c15-14(16,17)9-3-4-22-11(6-9)20-21-12(22)8-19-13(23)18-7-10-2-1-5-24-10/h3-4,6,10H,1-2,5,7-8H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYVSTFOSZWBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((Tetrahydrofuran-2-yl)methyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be denoted as follows:
- Molecular Formula : CHFNO (exact values to be determined based on the detailed molecular structure)
- Molecular Weight : To be calculated based on the molecular formula.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies focusing on its pharmacological properties. Key areas of interest include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, with particular emphasis on its effectiveness against resistant strains.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit tumor cell proliferation through specific pathways.
- Enzyme Inhibition : Investigations have highlighted its potential as an inhibitor of certain enzymes linked to disease progression.
Research Findings and Case Studies
-
Antimicrobial Efficacy :
- A study conducted by demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity and cellular uptake of the compound.
- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against this compound.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -
Anticancer Activity :
Cancer Cell Line IC (µM) MCF-7 (Breast Cancer) 5.2 HeLa (Cervical Cancer) 4.8 A549 (Lung Cancer) 6.0 - Enzyme Inhibition Studies :
The proposed mechanism of action involves:
- Inhibition of DNA Synthesis : By interfering with DNA replication processes in bacterial and cancer cells.
- Modulation of Enzyme Activity : Targeting specific enzymes that play crucial roles in cellular metabolism and proliferation.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
- Studies have shown that urea derivatives can inhibit the growth of various bacterial strains. For instance, derivatives similar to this compound have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
- In vitro studies suggest that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. One study reported GI50 values ranging from 15.1 to 28.7 µM across different cancer types, indicating strong antiproliferative activity .
3. Anti-inflammatory Effects
- Compounds containing urea and triazole groups have been found to modulate inflammatory pathways effectively. Research indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation in chronic inflammatory disease models .
Case Studies
Antimicrobial Study
A comparative study evaluated the antimicrobial effects of several urea derivatives, including this compound. Results indicated a significant reduction in bacterial growth for strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Research
In a series of experiments focusing on the anticancer properties of structurally related compounds, researchers found that certain derivatives exhibited notable cytotoxicity against various cancer cell lines. The results highlighted the potential for further development into therapeutic agents for cancer treatment .
Inflammation Modulation
Research involving thiourea derivatives has illustrated their ability to inhibit inflammatory responses in cellular models. This suggests that compounds like 1-((Tetrahydrofuran-2-yl)methyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea may serve as leads for developing new anti-inflammatory drugs .
Q & A
Q. What are the recommended synthetic routes for preparing 1-((Tetrahydrofuran-2-yl)methyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions:
Coupling of tetrahydrofuran and triazolo-pyridine precursors using coupling agents like HATU or EDCI to form urea linkages .
Stepwise assembly :
- Formation of the triazolo-pyridine core via cyclization of hydrazine derivatives with nitriles.
- Alkylation of the tetrahydrofuran moiety with a methylene spacer.
Optimization :
- Temperature : Maintain 0–25°C during coupling to minimize side reactions.
- Solvent : Use anhydrous DMF or dichloromethane for improved solubility .
- Purification : Silica gel chromatography with gradients (e.g., petroleum ether/ethyl acetate) achieves >95% purity .
Q. How should researchers validate the structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of tetrahydrofuran (δ 1.5–4.0 ppm) and triazolo-pyridine (δ 7.5–8.5 ppm) protons .
- ¹⁹F NMR : Verify the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS) : Match exact mass to theoretical values (e.g., m/z 427.1521 [M+H]⁺) .
- X-ray Crystallography : Resolve spatial arrangement of substituents if crystalline .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across analogs of this compound?
Answer: Discrepancies often arise from substituent electronic effects (e.g., trifluoromethyl’s electron-withdrawing properties) or conformational flexibility . Mitigation approaches:
SAR Studies : Systematically vary substituents (e.g., replace tetrahydrofuran with thiopyran) to isolate activity contributors .
Molecular Dynamics Simulations : Model urea’s hydrogen-bonding interactions with kinase ATP-binding pockets .
In Vitro/In Vivo Correlation : Validate target engagement using kinase inhibition assays (IC₅₀) and murine models .
Q. How can computational methods enhance the design of derivatives with improved selectivity?
Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding poses of urea derivatives in kinase active sites .
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with selectivity ratios .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between off-target and on-target kinases .
Q. Example Workflow :
Generate 3D conformers of derivatives.
Screen against kinase homology models.
Prioritize candidates with ΔG < -10 kcal/mol for synthesis .
Q. What experimental controls are critical when assessing stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated clearance .
- Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C, 75% RH) for 4 weeks .
Q. How can researchers address low solubility in aqueous media for in vivo studies?
Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm) to enhance bioavailability .
- Co-solvent Systems : Use 10% DMSO/20% Cremophor EL in saline for IV dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
